(R)-Propiram

Description

Classification and Chemical Family Context within Synthetic Opioid Analgesics

Propiram is classified as a partial agonist of the μ-opioid receptor. wikipedia.orgncats.io It belongs to the ampromide chemical family, a group of synthetic opioids that also includes compounds like phenampromide and diampromide. wikipedia.orgjustice.gc.ca Synthetic opioids are substances synthesized in a laboratory that mimic the effects of natural opioids like morphine by acting on opioid receptors in the brain. dea.gov This broad class of compounds is structurally diverse and can be categorized into several chemical groups, including morphinan (B1239233) derivatives, diphenylheptane derivatives, benzomorphan (B1203429) derivatives, and phenylpiperidine derivatives. nih.gov Propiram, with its N-(1-methyl-2-piperidinoethyl)-N-2-pyridylpropionamide structure, is distinct from these major classes but is recognized as a narcotic analgesic. justice.gc.cadrugfuture.com Its activity profile as a partial agonist means it exhibits both agonist and weak antagonist effects at the μ-opioid receptor. wikipedia.orgncats.io This dual activity places it in a category with other partial agonists such as buprenorphine and pentazocine. wikipedia.orgbps.ac.uk

| Attribute | Classification |

|---|---|

| Pharmacological Class | Synthetic Opioid Analgesic, Partial μ-Opioid Receptor Agonist wikipedia.orgncats.io |

| Chemical Family | Ampromide wikipedia.orgjustice.gc.ca |

| Legal Status (Examples) | Schedule I (US), Schedule I (Canada), Anlage II (Germany) wikipedia.org |

Historical Trajectories and Early Research Endeavors in the Development of Propiram

The development of Propiram began in 1963 when it was invented in the United Kingdom by Bayer. wikipedia.org The initial patents for its preparation were filed by Hiltmann and Wollweber on behalf of Bayer. drugfuture.com Subsequent research focused on the resolution of its enantiomers, a process for which patents were also secured by Bayer in the late 1960s and early 1970s. drugfuture.com

A significant body of research on Propiram's chemistry, pharmacology, toxicology, and pharmacokinetics was published in a series of articles in the journal Arzneimittel-Forschung in 1974. drugfuture.com Early pharmacological studies characterized it as an analgesic with a potency somewhere between that of codeine and morphine. wikipedia.orgncats.ionih.gov Clinical investigations, including Phase III trials in the United States and Canada, were conducted to evaluate its potential. wikipedia.orgncats.ionus.edu.sg Despite these efforts, Propiram was not widely marketed, though it saw some limited clinical use. wikipedia.org Research recognized the potential of partial agonists like Propiram in developing analgesics with a different profile compared to full agonists. ihi.org

| Year | Event | Reference |

|---|---|---|

| 1963 | Propiram invented by Bayer in the UK. | wikipedia.orgdrugfuture.com |

| 1967, 1971 | Patents for the resolution of Propiram isomers are granted to Bayer. | drugfuture.com |

| 1971 | Early clinical pharmacology findings are published by Jasinski et al. | drugfuture.com |

| 1974 | A comprehensive series of articles on Propiram is published in Arzneimittel-Forschung. | drugfuture.com |

| 1982 | A study on the absolute configuration and analgesic activity of Propiram enantiomers is published. | drugfuture.com |

| 2001 | Shire confirms the product is undergoing Phase III trials. | nus.edu.sg |

Significance of Chirality in Pharmacological Research of Amides and Related Compounds

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. rsc.orgslideshare.net The two mirror-image forms of a chiral drug, known as enantiomers, can exhibit profound differences in their biological activity. nih.govijper.org This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. nih.govfrontiersin.org One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or contribute to different effects. ijper.org

The stereospecific recognition of drug molecules by their biological targets is well-documented for opioids. For instance, the μ-opioid receptor demonstrates a strong binding affinity for (-)-morphine, while the (+)-morphine enantiomer shows minimal affinity and lacks analgesic activity. ornl.govosti.gov This stereoselectivity is a hallmark of opioid receptor interactions. nih.govguidetopharmacology.org

In the context of amide-containing compounds like Propiram, the introduction of a chiral center can lead to stereoselective pharmacological effects. maps.orgnih.gov Research on other chiral amides has demonstrated that the spatial arrangement of substituents around the chiral center significantly influences receptor binding and in vivo potency. maps.orgnih.gov The separation, or chiral resolution, of a racemic mixture into its individual enantiomers is therefore a crucial step in pharmacological research. mdpi.comchemistrysteps.comwikipedia.org This allows for the independent evaluation of each enantiomer, leading to a more precise understanding of the structure-activity relationship. drugfuture.com The study of Propiram's enantiomers, for which the absolute configuration and analgesic activity have been determined, exemplifies the importance of considering chirality in the development and characterization of synthetic analgesics. drugfuture.com

Structure

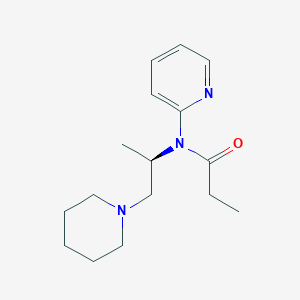

3D Structure

Properties

CAS No. |

16571-86-1 |

|---|---|

Molecular Formula |

C16H25N3O |

Molecular Weight |

275.39 g/mol |

IUPAC Name |

N-[(2R)-1-piperidin-1-ylpropan-2-yl]-N-pyridin-2-ylpropanamide |

InChI |

InChI=1S/C16H25N3O/c1-3-16(20)19(15-9-5-6-10-17-15)14(2)13-18-11-7-4-8-12-18/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3/t14-/m1/s1 |

InChI Key |

ZBAFFZBKCMWUHM-CQSZACIVSA-N |

SMILES |

CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2 |

Isomeric SMILES |

CCC(=O)N(C1=CC=CC=N1)[C@H](C)CN2CCCCC2 |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2 |

Origin of Product |

United States |

Stereoselective Synthesis and Enantiomeric Resolution of Propiram

Established Synthetic Routes for Propiram and its Fumarate (B1241708) Salt

The synthesis of Propiram and its common salt form, Propiram fumarate, has been well-established through classical organic chemistry methodologies. Current time information in Washington, DC, US. The fumarate salt is often prepared to improve the compound's stability and solubility. nih.gov

The synthesis of racemic Propiram fumarate is typically achieved through a sequential process involving several key transformations. Current time information in Washington, DC, US. The general pathway begins with the reduction of an oxime to a primary amine, followed by acylation and an aromatic substitution reaction.

A common synthetic route proceeds as follows:

Reduction: 1-(1-Piperdinyl)acetone oxime is reduced to form 1-methyl-2-(1-piperidinyl)ethylamine. This transformation is typically carried out using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). Current time information in Washington, DC, US.

Acylation: The resulting primary amine is then acylated with propionyl chloride. This step introduces the propionyl group, forming the corresponding propionamide (B166681) intermediate, N-(1-methyl-2-(1-piperidinyl)ethyl)propionamide. Current time information in Washington, DC, US.

Condensation: The propionamide is subsequently condensed with 2-bromopyridine (B144113). This reaction, often facilitated by potassium carbonate (K₂CO₃) and copper powder as a catalyst, involves heating to couple the pyridine (B92270) ring to the amide nitrogen, yielding the Propiram base. Current time information in Washington, DC, US.

Salt Formation: Finally, the Propiram base is treated with fumaric acid. By heating the components in a suitable solvent system like acetone/ethanol, the corresponding Propiram fumarate salt crystallizes upon cooling. Current time information in Washington, DC, US.

The following table summarizes the key steps in this established synthesis:

| Step | Starting Material | Key Reagents | Product |

| 1 | 1-(1-Piperdinyl)acetone oxime | Lithium aluminum hydride (LiAlH₄), Ether | 1-methyl-2-(1-piperidinyl)ethylamine |

| 2 | 1-methyl-2-(1-piperidinyl)ethylamine | Propionyl chloride | N-(1-methyl-2-(1-piperidinyl)ethyl)propionamide |

| 3 | N-(1-methyl-2-(1-piperidinyl)ethyl)propionamide | 2-Bromopyridine, K₂CO₃, Cu | Propiram |

| 4 | Propiram | Fumaric acid, Acetone/Ethanol | Propiram Fumarate |

Table 1: Multi-step synthesis pathway for Propiram Fumarate.

An alternative strategy has been explored for the synthesis of the Propiram base. Current time information in Washington, DC, US. This variation provides a different route to a key intermediate, potentially offering advantages in terms of reagent handling or reaction conditions. In this alternative, N-[1-methyl-2-(1-piperidinyl)ethyl]-N-(2-pyridyl)amine is heated with propionic anhydride (B1165640) to directly form Propiram. Current time information in Washington, DC, US. This method bypasses the use of 2-bromopyridine and copper catalysis in the final coupling step.

Multi-Step Chemical Synthesis Pathways

Methodologies for Enantiomeric Resolution of Propiram Isomers

Since the established synthesis produces a racemic mixture (an equal mixture of (R)- and (S)-Propiram), a resolution step is necessary to isolate the desired (R)-enantiomer. The classical method for resolving racemic amines like Propiram involves chemical resolution via the formation of diastereomeric salts. Current time information in Washington, DC, US.libretexts.org

This technique relies on the following principle:

A racemic mixture of a base (like Propiram) is reacted with a single, pure enantiomer of a chiral acid (the resolving agent).

This reaction produces a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility in a given solvent.

This difference in solubility allows for the separation of the diastereomeric salts through fractional crystallization.

Once a diastereomeric salt is isolated, the pure enantiomer of the original base can be liberated by treatment with a non-chiral base.

For Propiram, patents indicate the use of chiral tartaric acid derivatives as resolving agents. Current time information in Washington, DC, US.google.com Specifically, enantiomerically pure forms of di-p-toluoyl-tartaric acid are effective for this purpose. google.comnih.gov For instance, to isolate (R)-Propiram, one might use (-)-di-p-toluoyl-L-tartaric acid. The this compound-(-)-di-p-toluoyl-L-tartrate salt would have a specific solubility allowing it to be separated from the (S)-Propiram-(-)-di-p-toluoyl-L-tartrate salt.

Asymmetric Synthesis Approaches in Related Pyrrolidine-Containing Chemical Entities

While Propiram contains a piperidine (B6355638) ring, the principles of asymmetric synthesis are broadly applicable and have been extensively explored in the synthesis of related heterocyclic compounds, particularly pyrrolidine-containing entities. These strategies aim to create a specific enantiomer directly, avoiding the need for resolution.

Several notable asymmetric approaches for synthesizing chiral pyrrolidines have been reported:

Tsuji-Trost Allylation: A method for producing sp³-rich pyrrolidine (B122466) scaffolds utilizes an asymmetric Tsuji-Trost allylation. This key step involves using tert-butanesulfinamide as a chiral auxiliary to control the stereochemical outcome of the reaction, leading to the formation of pyrrolidine scaffolds with high diastereoselectivity.

Asymmetric 'Clip-Cycle' Synthesis: Another strategy involves an enantioselective intramolecular aza-Michael cyclization. In this 'clip-cycle' method, a Cbz-protected bis-homoallylic amine is reacted with a thioacrylate. A chiral phosphoric acid then catalyzes the cyclization to form the pyrrolidine ring with high enantioselectivity.

Organocatalytic Synthesis of Rolipram: The synthesis of (R)-Rolipram, a pharmaceutical containing a pyrrolidine ring, has been achieved via an organocatalytic asymmetric Michael addition. This approach has been demonstrated in a continuous flow process, highlighting its potential for industrial scalability.

The following table details these asymmetric strategies for related compounds:

| Method | Key Feature | Catalyst / Auxiliary | Target Scaffold |

| Asymmetric Tsuji-Trost Allylation | Use of a chiral auxiliary to direct allylation | tert-Butanesulfinamide | Chiral Pyrrolidine Scaffolds |

| Asymmetric 'Clip-Cycle' Reaction | Enantioselective intramolecular aza-Michael cyclization | Chiral Phosphoric Acid | 2,2- and 3,3-disubstituted Pyrrolidines |

| Organocatalytic Michael Addition | Asymmetric conjugate addition for enantioselective C-C bond formation | Resin-supported prolinol organocatalyst | (R)-Rolipram (a pyrrolidinone) |

Table 2: Asymmetric synthesis approaches for pyrrolidine-containing entities.

Advanced Analytical Methodologies for R Propiram and Its Enantiomers

Spectroscopic Techniques for Absolute Configuration Determination

The definitive determination of a chiral molecule's three-dimensional structure, known as its absolute configuration, is crucial as enantiomers can exhibit different pharmacological and toxicological properties. researchgate.netwikipedia.org Spectroscopic methods are paramount in assigning the (R) or (S) designation to a chiral center. wikipedia.orgqmul.ac.uk

Several powerful techniques are employed for this purpose:

X-ray Crystallography: This is often considered the gold standard for determining absolute configuration. wikipedia.org It involves analyzing the diffraction pattern of X-rays passing through a single crystal of the pure enantiomer. This technique provides a detailed three-dimensional map of the electron density of the molecule, allowing for the unambiguous assignment of the spatial arrangement of its atoms. wikipedia.org For this method to be successful, a suitable single crystal of (R)-Propiram would need to be grown.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents can overcome this limitation. nanalysis.com By reacting the enantiomeric mixture with a single enantiomer of a chiral agent, a pair of diastereomers is formed. These diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for their differentiation. nanalysis.comresearchgate.net This method could be applied to this compound to determine its enantiomeric purity and, by correlation, its absolute configuration.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These techniques measure the differential absorption (VCD) or scattering (ROA) of left and right circularly polarized infrared or Raman light, respectively. americanpharmaceuticalreview.com The resulting spectra are unique for each enantiomer and are highly sensitive to the molecule's absolute configuration.

Photoelectron Circular Dichroism (PECD): This technique measures the asymmetry in the angular distribution of photoelectrons ejected from a chiral molecule by circularly polarized light. MS-PECD, which correlates the measurement with mass spectrometry, allows for enantiomer-specific identification even in mixtures without prior separation. spectroscopyonline.com

Chiral Chromatographic Methods for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of a single-enantiomer drug is a critical aspect of quality control in the pharmaceutical industry. researchgate.net Chiral chromatography is the most widely used technique for separating enantiomers and quantifying the amount of an unwanted enantiomer in a drug substance. wvu.edunih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a robust and versatile method for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. registech.com

For a compound like this compound, a typical chiral HPLC method development would involve:

Column Screening: Testing various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type (π-acid/π-base) phases, or macrocyclic glycopeptides, to find one that provides enantiomeric separation. pensoft.netresearchgate.net

Mobile Phase Optimization: Adjusting the composition of the mobile phase (e.g., the ratio of solvents like hexane (B92381) and isopropanol (B130326) in normal-phase chromatography) to achieve optimal resolution and peak shape. researchgate.netu-tokyo.ac.jp The addition of small amounts of additives can also significantly influence the separation. jsmcentral.org

Method Validation: Once developed, the method must be validated to ensure it is accurate, precise, linear, and robust for its intended purpose, which is quantifying the (S)-enantiomer in the this compound substance. nih.gov

A representative, though hypothetical, set of HPLC parameters for the analysis of this compound is presented below.

Table 1: Illustrative HPLC Parameters for Chiral Purity of this compound

| Parameter | Example Condition |

| Column | Chiralpak® AD-H (Amylose derivative) |

| Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

This table is for illustrative purposes only and is not based on published experimental data for this compound.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often providing faster and more efficient results. wikipedia.orgnih.govfagg.be SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, which has low viscosity and high diffusivity, leading to rapid separations. wikipedia.org

Key advantages of SFC for chiral analysis include:

High Throughput: The properties of supercritical fluids allow for the use of high flow rates, significantly reducing analysis times, which is beneficial for high-throughput screening of enantiomeric purity. chromatographyonline.comresearchgate.net

Green Chemistry: The primary use of CO2, a less toxic and more environmentally friendly solvent compared to organic solvents used in HPLC, makes SFC a greener technique. researchgate.net

Versatility: SFC is compatible with a wide range of chiral stationary phases used in HPLC. chromatographyonline.com

The development of an SFC method for this compound would follow a similar path to HPLC, involving screening of columns and optimization of mobile phase modifiers (co-solvents like methanol (B129727) or ethanol), back-pressure, and temperature to achieve the desired separation. researchgate.netwaters.com

Table 2: Illustrative SFC Parameters for Chiral Separation of Propiram Enantiomers

| Parameter | Example Condition |

| Column | Regis (S,S)-Whelk-O1 |

| Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | Supercritical CO2 / Methanol (70:30) |

| Flow Rate | 3.0 mL/min |

| Outlet Pressure | 150 bar |

| Temperature | 35 °C |

| Detection | UV at 230 nm |

This table is for illustrative purposes only and is not based on published experimental data for this compound.

High-Performance Liquid Chromatography (HPLC) Applications

Method Validation and Transfer Considerations in Analytical Chemistry Research

Once an analytical method for assessing the enantiomeric purity of this compound is developed, it must undergo rigorous validation to ensure its suitability for routine use in a quality control environment. researchgate.netms-editions.cl Method validation is a regulatory requirement and demonstrates that the method is reliable, reproducible, and accurate for its intended purpose. wjarr.comnih.gov

The key validation parameters, as typically defined by ICH guidelines, include: pensoft.netijpsjournal.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as its counter-enantiomer and any impurities.

Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a specified range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate, mobile phase composition), providing an indication of its reliability during normal usage.

Table 3: Typical Validation Parameters and Acceptance Criteria

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | Resolution between enantiomer peaks > 2.0 |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 98.0% to 102.0% |

| Precision (% RSD) | Not More Than 2.0% |

| Robustness | System suitability parameters met |

This table represents general criteria and is not based on specific data for this compound.

Method Transfer is the formal process of demonstrating that a receiving laboratory is qualified to use an analytical method developed by a transferring laboratory. epo.org This process is critical when, for example, manufacturing is scaled up or moved to a different site. The transfer protocol details the parameters to be tested and the acceptance criteria that must be met by the receiving lab to ensure that it can produce results comparable to the originating lab.

Molecular and Cellular Pharmacology of R Propiram

Opioid Receptor Binding and Selectivity Profiles

(R)-Propiram is classified as a partial agonist at the μ-opioid receptor (MOR), and it also possesses weak antagonist properties at this same site. wikipedia.orgnih.gov This dual activity defines its pharmacological character. As a partial agonist, it binds to and activates the MOR, but elicits a response that is submaximal compared to that of full agonists like morphine. Its weak antagonist activity means it can also block the receptor, preventing binding by other opioids and potentially attenuating their effects. wikipedia.org

The binding affinity of a ligand, often expressed as the inhibition constant (Ki), is a measure of how tightly it binds to a receptor. While specific Ki values for this compound at the various opioid receptors are not extensively documented in publicly available literature, the relative potencies of other common opioids provide a framework for understanding receptor-ligand interactions. Each opioid possesses a unique binding profile across the different receptor types, which dictates its specific pharmacological effects. wikipedia.org For instance, morphine shows a high affinity for the MOR, whereas other compounds may bind more selectively to the kappa (κ) or delta (δ) opioid receptors. wikipedia.org

Table 1: Mu-Opioid Receptor (MOR) Binding Affinities for Selected Opioid Ligands

| Ligand | MOR Binding Affinity (Ki, nM) | Classification |

|---|---|---|

| Buprenorphine | <1 | Partial Agonist |

| Sufentanil | <1 | Agonist |

| Hydromorphone | 0.6 | Agonist |

| Morphine | 1.2 - 7.1 | Agonist |

| Fentanyl | 1 - 100 | Agonist |

| Hydrocodone | 19.8 | Agonist |

| Pentazocine | >100 | Agonist/Antagonist |

| Codeine | >100 | Agonist |

This table presents a selection of opioid ligands and their reported binding affinities for the mu-opioid receptor to illustrate the range of values. Data compiled from multiple sources. zenodo.orgnih.govnih.gov The specific Ki for this compound is not detailed in the cited literature.

Mu-Opioid Receptor Agonism and Antagonism Mechanisms

The mechanism of action for this compound at the mu-opioid receptor (MOR) is defined by its nature as a partial agonist with weak antagonist features. wikipedia.orgnih.gov Opioid receptors, including the MOR, are G-protein coupled receptors (GPCRs). nih.govnih.gov When an agonist binds, it stabilizes a specific conformational state of the receptor, facilitating the dissociation of the intracellular G-protein into its Gα and Gβγ subunits. nih.gov This initiates downstream signaling cascades.

As a partial agonist, this compound binds to the MOR and induces a conformational change sufficient for partial G-protein activation, but to a lesser extent than a full agonist like morphine. wikipedia.orgelifesciences.org This results in a submaximal pharmacological response, even at saturating concentrations. The intrinsic efficacy of a ligand—its ability to activate the receptor upon binding—is the key parameter that distinguishes full agonists, partial agonists, and antagonists. elifesciences.org

The weak antagonism of this compound means that by occupying the receptor's binding site, it can compete with and block full agonists from binding, thereby reducing their potential effect. wikipedia.org This dual characteristic is a hallmark of several opioid analgesics, such as buprenorphine and pentazocine. wikipedia.org

Exploration of Kappa and Delta Opioid Receptor Interactions

The specific interactions of this compound with the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR) are not well understood or characterized in the scientific literature. wikipedia.org These receptors are crucial components of the endogenous opioid system, each with distinct physiological roles. KORs are primarily associated with the endogenous ligands known as dynorphins and are involved in analgesia, diuresis, and mood states like dysphoria. nih.govmdpi.com DORs are the primary target for enkephalins and are implicated in analgesia, antidepressant effects, and cardiovascular function. mdpi.com Given the structural diversity of opioid ligands, understanding the full binding profile, including any activity at KOR and DOR, is essential for a complete pharmacological characterization. However, for this compound, this information remains an area for future investigation.

Investigating Sigma Receptor and NMDA System Modulations

Similar to its interactions with kappa and delta receptors, the effects of this compound on sigma (σ) receptors and the N-methyl-D-aspartate (NMDA) receptor system have not been well elucidated. wikipedia.org

Sigma receptors, initially misclassified as a type of opioid receptor, are now recognized as distinct proteins with at least two subtypes, σ1 and σ2. nih.govwikipedia.org The σ1 receptor is a unique chaperone protein located at the endoplasmic reticulum that modulates intracellular calcium signaling and interacts with a variety of other proteins, including ion channels and other receptors. nih.govresearchgate.net It binds a wide array of compounds, including some opioids like pentazocine, and is being investigated as a target for various neurological and psychiatric conditions. researchgate.netnih.gov

The NMDA receptor is a glutamate-gated ion channel critical for synaptic plasticity, learning, and memory. nih.govnih.gov Its function can be modulated by various substances, including some synthetic opioids that act as antagonists. wikipedia.org This modulation can influence analgesic tolerance and other neuronal processes. plos.org The potential for this compound to interact with either the sigma receptor or the NMDA system is unknown and represents a gap in its pharmacological profile. wikipedia.org

Receptor Signaling Pathways and Downstream Cellular Effects

As a mu-opioid receptor (MOR) agonist, this compound is expected to activate the canonical signaling pathways associated with this receptor class. MORs are coupled to inhibitory Gi/o proteins. nih.govnih.gov Upon agonist binding and receptor activation, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govmdpi.com This reduction in cAMP affects the activity of downstream effectors like protein kinase A (PKA).

Simultaneously, the dissociated Gβγ subunit complex interacts directly with ion channels. nih.gov It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization decreases neuronal excitability. The Gβγ subunits also inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release. mdpi.com

Beyond these immediate effects, MOR activation can also trigger other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways. nih.gov Activation of these pathways can influence gene expression and contribute to the longer-term cellular adaptations seen with opioid exposure. Downstream cellular effects of sustained MOR activation include receptor desensitization, where the receptor becomes uncoupled from its G-protein, and internalization, where the receptor is removed from the cell surface. These processes are critical in modulating the cellular response to opioids over time. nih.gov

Preclinical Pharmacological Investigations of R Propiram in Animal Models

In Vitro Pharmacological Characterization in Isolated Tissue Preparations

The in vitro pharmacological effects of opioid compounds are frequently assessed using isolated tissue preparations, which allow for the characterization of a drug's activity at specific receptor types in a controlled environment. Standard bioassays include the electrically stimulated guinea pig ileum and mouse vas deferens preparations. nih.gov The guinea pig ileum is rich in μ-opioid receptors (mu-opioid receptors), while the mouse vas deferens contains a high density of δ-opioid receptors (delta-opioid receptors), making them valuable tools for differentiating opioid receptor activity. researchgate.net

(R)-Propiram, identified as the active enantiomer of propiram, has been characterized as a partial agonist of the morphine type. acs.orgacs.orgresearchgate.netresearchgate.netresearchgate.net In studies utilizing the guinea pig ileum, propiram has been described as a strong agonist, indicating significant activity at the μ-opioid receptor. acs.orgacs.orgresearchgate.netresearchgate.net Its actions in these isolated tissues are consistent with its classification as an opioid agonist, where it inhibits electrically evoked muscle contractions—a hallmark of opioid activity that can be reversed by opioid antagonists. researchgate.net The characterization of propiram as a partial agonist suggests that while it binds to and activates the μ-opioid receptor, it elicits a response that is submaximal compared to a full agonist like morphine.

Table 1: In Vitro Activity of Propiram This table is based on qualitative descriptions from the literature, as specific quantitative data such as IC50 or pA2 values were not available in the reviewed sources.

| Preparation | Receptor Type Primarily Studied | Observed Activity of Propiram |

|---|---|---|

| Guinea Pig Ileum | μ-opioid receptor | Strong Agonist acs.orgacs.orgresearchgate.netresearchgate.net |

In Vivo Efficacy Studies in Established Experimental Pain Models

The analgesic efficacy of this compound has been evaluated in several established experimental pain models in animals. These models are designed to assess a compound's ability to alleviate different types of pain, including acute thermal pain, inflammatory pain, and visceral pain. Common models include the hot-plate and tail-flick tests, which measure the response latency to a thermal stimulus, and the acetic acid-induced writhing test, which evaluates responses to chemically induced visceral pain. researchgate.netgoogle.com.af

Propiram has demonstrated analgesic properties in these preclinical models. nih.gov Its potency has been compared to that of other opioids. In one study involving morphine-dependent dogs, propiram showed a capacity to suppress withdrawal symptoms, a characteristic in vivo effect of μ-opioid agonists. The relative potency for this effect was quantified, providing a direct comparison to morphine. Studies in monkeys have also shown that propiram fumarate (B1241708) exhibits positive reinforcement properties, an effect indicative of its action on the central nervous system, which is consistent with other opioid analgesics like codeine. nih.gov

Table 2: In Vivo Analgesic and Opioid-like Effects of Propiram

| Animal Model | Test | Parameter Measured | Finding for Propiram |

|---|---|---|---|

| Dog | Morphine Dependence | Suppression Potency | 0.14 (relative to Morphine = 1.0) |

| Mouse | Acetic Acid-Induced Writhing | Nociceptive Behavior | Active researchgate.net |

Assessment of Receptor Occupancy and Ligand-Binding Dynamics in Preclinical Species

The mechanism of action of this compound is centered on its interaction with opioid receptors. It is classified as a partial agonist with activity primarily at the μ-opioid receptor. researchgate.netdrugcentral.org This interaction is the basis for its analgesic effects. Receptor binding assays are used to determine the affinity (often expressed as a Ki value) of a compound for a specific receptor. This quantitative measure indicates the concentration of a drug required to occupy 50% of the receptors.

While this compound is known to bind to μ-opioid receptors, specific data from radioligand binding assays detailing its binding affinity (Ki) for the (R)-enantiomer at human or rodent opioid receptors are not extensively detailed in the publicly available literature. drugcentral.orggoogle.comgoogleapis.com Similarly, in vivo receptor occupancy studies, which measure the percentage of target receptors engaged by a drug at therapeutic doses in a living organism, have not been specifically reported for this compound in the reviewed sources. The compound's functional profile as a partial agonist indicates that it occupies the μ-opioid receptor and produces a functional response, though not to the same maximal level as a full agonist. researchgate.net

Electrophysiological Properties and Membrane Effects in Preclinical Models

Electrophysiological studies, such as patch-clamp recordings, are crucial for understanding how a drug affects the electrical properties of neurons at a cellular level. wordpress.com Opioid agonists typically exert their effects by modulating ion channels. For instance, activation of μ-opioid receptors often leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions result in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which contributes to the analgesic effect.

Despite the importance of these mechanisms for opioid action, specific preclinical studies detailing the electrophysiological properties of this compound were not identified in the reviewed literature. Investigations using techniques like patch-clamp to measure its direct effects on neuronal firing rates, membrane potential, or specific ion channel currents in preclinical models have not been reported. researchgate.networdpress.com Therefore, a detailed account of its membrane effects at the cellular level remains uncharacterized in the available scientific sources.

Structure Activity Relationships Sar and Computational Chemistry of Propiram Analogues

Impact of Structural Modifications on Opioid Receptor Affinity and Efficacy

The affinity and efficacy of propiram analogues at opioid receptors are highly sensitive to structural changes. (R)-Propiram itself is a partial agonist at the μ-opioid receptor, with a binding affinity that is approximately 2.5% that of morphine. researchgate.net Its analgesic effects are mediated through the activation of pathways that alter pain perception. researchgate.net The molecule's structure can be dissected into several key components, each playing a distinct role in its pharmacological activity. Modifications to these components, particularly the piperidine (B6355638) ring, the amide linkage, and the pyridine (B92270) moiety, have profound effects on how the molecule interacts with its biological target.

The piperidine ring is a critical component of many opioid analgesics, and its substitution pattern in propiram analogues significantly influences potency. researchgate.netiiab.me Studies on ampromide derivatives have shown that specific substitutions on this ring can lead to dramatic increases in analgesic strength. wikipedia.org

For instance, the introduction of a 4-phenyl group onto the piperidine ring of the parent ampromide compound results in a 133-fold increase in potency. wikipedia.org Similarly, adding a 3,3-dimethyl moiety to the piperidine ring enhances potency by a factor of 45 compared to the unsubstituted compound. wikipedia.org In the related phenampromide series, adding a phenyl group at the 4-position of the piperidine ring creates a compound 60 times more potent than morphine. wikipedia.org Further substitution of this 4-phenyl ring, such as with a 4-hydroxy group, can boost potency to 150 times that of morphine. wikipedia.org

These enhancements are often attributed to improved binding at the receptor site. Energy-conformational calculations on related 4-phenyl-piperidines suggest that bulky 4-alkyl substituents favor a phenyl axial conformation, which may be crucial for optimal receptor interaction. nih.gov The stereochemistry of the piperidine ring also plays a key role; studies on 3,4-disubstituted piperidines have shown that cis and trans isomers can exhibit different selectivity profiles for various transporters, highlighting the importance of spatial arrangement for biological activity. nih.gov

| Parent Compound Series | Substitution on Piperidine Ring | Resulting Potency Change | Reference |

|---|---|---|---|

| Propiram/Ampromide | 4-phenyl group | 133x increase vs. parent compound | wikipedia.org |

| Propiram/Ampromide | 3,3-dimethyl moiety | 45x increase vs. parent compound | wikipedia.org |

| Phenampromide | 4-phenyl group | 60x more potent than morphine | wikipedia.org |

| Phenampromide | 4-hydroxy-4-phenyl group | 150x more potent than morphine | wikipedia.org |

The amide and pyridine components of this compound are fundamental to its interaction with opioid receptors. The aminopyridine fragment is a common feature in several analgesic molecules, often incorporated as an N-substituted amide. mdpi.comresearchgate.net This structural motif is present in drugs like flupirtine (B1215404) and the non-steroidal anti-inflammatory drug piroxicam, indicating its importance for analgesic and anti-inflammatory activity. mdpi.comresearchgate.net

In related opioid structures like fentanyl, the propanamide group is crucial for binding. nih.gov Molecular modeling studies of fentanyl analogues have revealed that the carbonyl group of the propanamide moiety establishes a hydrogen bond with the indole (B1671886) side-chain of a tryptophan residue (W-318) within the μ-opioid receptor. nih.gov This hydrogen bond helps to anchor the ligand in the binding pocket. Similarly, the N-benzoyl group is a known pharmacophore in various biologically active molecules. nih.gov It is highly probable that the propionamide (B166681) group in this compound serves a similar role, acting as a hydrogen bond acceptor to facilitate a stable ligand-receptor complex. nih.govresearchgate.net

The pyridine ring also contributes significantly to the binding affinity. In a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, a direct relationship was observed between the analgesic properties and the mutual arrangement of the benzothiazine and pyridine heterocycles. mdpi.com For some opioid receptor ligands, replacing an aromatic benzene (B151609) ring with a pyridine ring has been associated with mixed agonist activity. bluelight.org The nitrogen atom in the pyridine ring can alter the electronic distribution of the molecule and potentially form additional interactions within the receptor, influencing both affinity and efficacy.

Analysis of Piperidine Ring Substitutions and Their Potency Enhancements

Comparative SAR with Other Ampromide Derivatives

This compound belongs to the ampromide family of opioids, which also includes compounds such as phenampromide and diampromide. wikipedia.orggazette.gc.ca These compounds share a common structural scaffold but exhibit different pharmacological profiles due to variations in their substituents. Comparing the structure-activity relationships (SAR) across these derivatives provides a clearer picture of the key determinants of opioid activity.

Phenampromide differs from propiram primarily in the substitution on the amide nitrogen; it features a phenyl group instead of propiram's pyridin-2-yl group. wikipedia.orgjustice.gc.ca SAR studies of phenampromide have shown that all of its analgesic activity resides in the (S)-enantiomer. wikipedia.org This highlights the stereospecificity of the interaction with the opioid receptor. As with propiram analogues, substitutions on the piperidine ring of phenampromide lead to significant potency increases. wikipedia.org

Diampromide, another analogue, features a methylphenethylamino group in its side chain. gazette.gc.cajustice.gc.ca The ampromides demonstrate how modifications at the amide nitrogen (phenyl in phenampromide vs. pyridinyl in propiram) and the side chain can fine-tune the interaction with the opioid receptor. The collective SAR suggests that the core N-(1-methyl-2-piperidinoethyl)propanamide structure is a versatile scaffold for developing opioid agonists. wikipedia.orgwikipedia.org

| Compound | Key Structural Feature (vs. Propiram) | Reference |

|---|---|---|

| This compound | N-pyridin-2-yl group on the amide | wikipedia.orgjustice.gc.ca |

| Phenampromide | N-phenyl group on the amide | wikipedia.orgjustice.gc.ca |

| Diampromide | N-[2-(methylphenethylamino)propyl] side chain | gazette.gc.cajustice.gc.ca |

Molecular Modeling and Docking Studies for Predictive SAR

Computational methods like molecular modeling and docking are powerful tools for predicting the SAR of this compound analogues. derpharmachemica.comresearchgate.net These techniques simulate the interaction between a ligand and its receptor at an atomic level, providing insights into the binding mode and affinity. nih.govrsc.org

Docking studies of various opioid ligands with the μ-opioid receptor have identified key interactions that are likely relevant for propiram. nih.govunica.it A conserved aspartate residue (Asp147 in the μ-opioid receptor) typically forms a salt bridge with the protonated nitrogen of the piperidine ring. nih.govunica.it This electrostatic interaction is a primary anchor point for many opioids. Molecular dynamics simulations further suggest that the N-linked group (the phenethyl group in fentanyl, analogous to the methyl-pyridin-yl-propanamide group in propiram) can regulate the conformation of key amino acid residues, such as a tryptophan switch (W-293), which may influence receptor activation. nih.gov

By creating a 3D model of the μ-opioid receptor and docking propiram analogues into its binding site, researchers can predict how structural modifications will affect binding. rsc.org For example, modeling can show whether a new substituent on the piperidine ring fits within the pocket and if it forms favorable interactions (e.g., hydrophobic or hydrogen bonds) or unfavorable steric clashes. nih.gov These predictive models allow for the rational design of new ligands, prioritizing the synthesis of compounds most likely to have high affinity and desired efficacy, thereby accelerating the drug discovery process. derpharmachemica.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Ligand Design

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govneovarsity.org The fundamental principle is that similar molecules exhibit similar activities. nih.gov QSAR models can be invaluable for designing novel this compound analogues by predicting their potency before they are synthesized. slideshare.net

To build a QSAR model, chemical structures are converted into numerical values known as molecular descriptors. slideshare.net These can be 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) or 3D descriptors that describe the molecule's shape and electrostatic fields (as in 3D-QSAR methods like Comparative Molecular Field Analysis, CoMFA). nih.gove-bookshelf.de A mathematical model is then generated that links these descriptors to the observed biological activity (e.g., receptor binding affinity or analgesic potency) for a known set of molecules (a training set). cresset-group.com

Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized propiram analogues. nih.gov For example, a medicinal chemist could propose several new substitutions on the piperidine ring. By calculating the relevant descriptors for these virtual compounds and inputting them into the QSAR equation, the model would predict their analgesic potency. This allows for the prioritization of synthetic efforts on the most promising candidates, making the design of new ligands more efficient and targeted. neovarsity.org

Pharmacokinetic and Metabolic Research of R Propiram in Preclinical Systems

Absorption and Distribution Dynamics in Animal Models

The study of absorption and distribution in animal models is a foundational aspect of preclinical pharmacokinetic research. iapchem.org These studies determine the rate and extent to which a drug enters systemic circulation and subsequently permeates various tissues and organs. Propiram is noted to be administered orally. nih.gov For orally administered compounds, preclinical studies in species such as rats, mice, and dogs are typically conducted to assess gastrointestinal absorption. fda.gov

Identification and Characterization of Major Metabolites in Preclinical Species

Metabolism, primarily occurring in the liver, involves the enzymatic conversion of a drug into other compounds known as metabolites. nih.gov This process is a key determinant of a drug's therapeutic activity and duration of action. Preclinical research aims to identify and characterize the major metabolites in various animal species to understand potential metabolic pathways. nih.govfda.gov This is often achieved through in vitro studies using liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey) and in vivo studies by analyzing plasma, urine, and feces following drug administration. nih.govnih.gov

Identifying the enzymes responsible for metabolism, such as the cytochrome P450 (CYP) family, is also a critical objective. nih.gov This helps in predicting potential drug-drug interactions and understanding interspecies differences in metabolism. nih.gov While it is known that propiram is metabolized, specific details regarding the major metabolites of (R)-Propiram in preclinical species and the enzymatic pathways involved have not been detailed in the available search results. nih.gov

Excretion Pathways and Mass Balance Studies in Preclinical Models

Excretion studies are essential to determine the routes and rates at which a drug and its metabolites are eliminated from the body. bioivt.com Mass balance studies, considered a gold standard, are typically conducted using a radiolabeled version of the drug to ensure all drug-related material can be tracked and quantified. nih.govnih.gov These studies provide a complete picture of the drug's fate by measuring the amount of radioactivity recovered in urine, feces, and sometimes expired air over a period of time. bioivt.comfrontiersin.org

The results of these studies identify the primary elimination pathways (renal, biliary/fecal) and can indicate whether a drug undergoes enterohepatic circulation. bioivt.comresearchgate.net This information is vital for a comprehensive understanding of the drug's clearance from the body. nih.gov A complete mass balance and excretion profile for this compound in preclinical models is not described in the provided literature.

Stereoselective Disposition and Metabolism of Propiram Enantiomers

Many drugs, including propiram, are chiral molecules that can exist as enantiomers—mirror-image isomers that are non-superimposable. wikipedia.orgresearchgate.net The body is a chiral environment and often interacts differently with each enantiomer, leading to stereoselectivity in pharmacokinetics and pharmacodynamics. researchgate.netresearchgate.net This means that the (R)- and (S)-enantiomers of a drug can exhibit different rates of absorption, distribution, metabolism, and excretion. nih.govnih.gov

Stereoselective metabolism is a common reason for differences in the pharmacokinetic profiles of enantiomers, where one isomer is metabolized more rapidly than the other. nih.gov This can result in different plasma concentrations and durations of effect for each enantiomer, even when administered as a racemic mixture. nih.gov Investigating the stereoselective disposition is crucial, as one enantiomer may be responsible for the therapeutic effect while the other could be inactive or contribute to adverse effects. researchgate.net While the principles of stereoselective pharmacokinetics are well-established for many drugs, specific research detailing the stereoselective disposition and metabolism of this compound versus its (S)-enantiomer in preclinical systems is not available in the reviewed sources.

Future Directions and Emerging Research Avenues for Chiral Opioid Ligands Including R Propiram

Development of Novel Analogues with Enhanced Receptor Selectivity and Functional Bias

The development of new chemical entities derived from existing scaffolds is a cornerstone of medicinal chemistry. For chiral opioids like (R)-Propiram, future efforts will concentrate on creating novel analogues with precisely tailored pharmacological profiles. This involves strategic molecular modifications to enhance affinity for a specific opioid receptor subtype (mu, delta, or kappa) and to control the nature of the intracellular signal produced upon receptor binding.

Enhanced Receptor Selectivity: The principle of receptor selectivity is crucial for minimizing off-target effects. Research has shown that even minor structural modifications can dramatically alter a ligand's binding preference. For example, the introduction of specific substituents or the conformational restriction of a molecule can favor interaction with one receptor subtype over others. mdpi.com The development of analogues of the non-opioid ropinirole (B1195838) has demonstrated that functionalized congeners can be used to probe the structural requirements of a receptor. rsc.org Similarly, modifications to the backbone of peptide agonists have been shown to generate receptor-selective analogues. nih.gov Applying these principles, future research on this compound could involve synthesizing a library of derivatives to identify molecules with high selectivity for a single opioid receptor type, potentially offering a more targeted therapeutic effect.

Functional Bias (Biased Agonism): A significant breakthrough in G-protein coupled receptor (GPCR) pharmacology is the concept of functional selectivity or biased agonism. wikipedia.org This theory posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of one downstream signaling pathway over another. mdpi.com For opioid receptors, the goal is to develop ligands that are "biased" towards the G-protein signaling pathway, which is associated with analgesia, while avoiding the recruitment of the β-arrestin pathway, which is implicated in side effects like respiratory depression and tolerance. mdpi.comelifesciences.orgnih.gov

The development of Oliceridine (TRV130), a G-protein biased agonist at the mu-opioid receptor, represents a clinical application of this strategy. elifesciences.orgfrontiersin.org Future research will likely apply this concept to other scaffolds, including that of this compound. The aim would be to synthesize analogues that retain the analgesic potential of the (R)-enantiomer while demonstrating a strong bias for G-protein activation, thereby potentially separating the desired analgesic effects from unwanted side effects. elifesciences.org This structure-based design approach could lead to a new generation of safer opioid analgesics. elifesciences.org

| Strategy | Goal for this compound Analogues | Rationale |

| Receptor Subtype Selectivity | High affinity for one specific opioid receptor (e.g., µ-OR). | To achieve targeted analgesia and minimize side effects associated with other opioid receptors. |

| Functional Bias | Preferential activation of G-protein pathway over β-arrestin recruitment. | To separate the therapeutic analgesic effects from adverse effects like respiratory depression and tolerance. mdpi.comnih.gov |

Integration of Advanced Omics Technologies in Preclinical Studies

Modern drug discovery is increasingly benefiting from the integration of "omics" technologies, which allow for the large-scale study of biological molecules. nih.gov These high-throughput methods provide a holistic view of the cellular and systemic responses to a drug candidate, moving beyond single-endpoint assays. scielo.org.mxfrontlinegenomics.com For chiral ligands like this compound, omics can be instrumental in preclinical studies to elucidate mechanisms of action, identify biomarkers, and assess potential liabilities. nih.gov

Omics technologies offer a powerful toolkit for dissecting the complex biology of opioid signaling. astrazeneca.com In preclinical research involving this compound, these technologies could be applied to:

Genomics and Transcriptomics: To identify genetic variations that influence response to the drug and to map the full spectrum of gene expression changes induced by this compound in target tissues like the brain and spinal cord. scielo.org.mx

Proteomics: To quantify changes in protein expression and post-translational modifications following drug exposure, revealing the downstream signaling cascades activated by this compound at the protein level. nih.gov

Metabolomics: To analyze the global metabolic profile of cells or organisms treated with this compound, identifying changes in metabolic pathways that could be linked to both therapeutic and off-target effects. astrazeneca.com

By integrating these multi-omics datasets, researchers can build comprehensive models of how this compound interacts with biological systems at a molecular level, accelerating the discovery process and enabling more informed decision-making before moving into clinical phases. nih.govastrazeneca.com

| Omics Technology | Application in this compound Research | Potential Insights |

| Genomics | Analyzing genetic variations in opioid receptors and metabolizing enzymes. | Identifying patient populations that may respond differently to this compound. scielo.org.mx |

| Transcriptomics | Measuring changes in mRNA levels in neuronal cells after exposure. | Understanding the specific genes and pathways modulated by this compound. nih.gov |

| Proteomics | Quantifying protein expression and modifications in response to the ligand. | Mapping the precise signaling networks activated by the drug-receptor interaction. nih.gov |

| Metabolomics | Profiling changes in small-molecule metabolites in plasma or brain tissue. | Discovering novel biomarkers of drug effect and identifying unforeseen metabolic impacts. astrazeneca.com |

Methodological Advancements in Stereoselective Analysis and Synthesis

The biological activity of chiral drugs can be highly dependent on their stereochemistry, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or contribute to adverse effects. Therefore, robust methods for the stereoselective synthesis and analysis of compounds like this compound are critical.

Stereoselective Synthesis: The ability to synthesize a single, pure enantiomer is a primary goal of modern pharmaceutical chemistry. Advances in asymmetric synthesis provide powerful tools to create chiral molecules with a high degree of stereochemical control. mdpi.com Methodologies such as the use of chiral catalysts, auxiliaries, or enzymes allow for the production of this compound in high enantiomeric purity, avoiding the need to separate a racemic mixture. mdpi.comrsc.org For instance, stereoselective routes have been developed for complex molecules like R-N-methylnaltrexone, demonstrating the feasibility of producing specific opioid enantiomers on a larger scale. google.com These methods are essential for providing the pure material needed for detailed pharmacological investigation and potential clinical development.

Stereoselective Analysis: Once synthesized, the enantiomeric purity of the compound must be verified. High-performance liquid chromatography (HPLC) using chiral stationary phases is a primary technique for separating and quantifying the enantiomers of a drug. nih.gov Such analytical methods are crucial for quality control and for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of each enantiomer separately. Studies on the antiarrhythmic drug propafenone (B51707) have shown that its enantiomers exhibit stereoselective disposition in the body, a phenomenon that can only be understood through specific analytical techniques. nih.govnih.gov Applying these advanced analytical methods to this compound would be essential to fully characterize its pharmacological and pharmacokinetic profile, independent of its (S)-counterpart.

Re-evaluation of Opioid Receptor Theory through Enantiomeric Studies

The study of enantiomeric pairs of opioid ligands has been fundamental to shaping our understanding of opioid receptors since their theoretical conception. frontiersin.org The principle of stereospecificity was a key piece of evidence that led to the discovery of the opioid receptor itself. frontiersin.org Comparing the biological activities of two enantiomers provides invaluable insight into the three-dimensional structure of the receptor's binding pocket.

Different enantiomers of the same compound can display remarkably different pharmacological profiles. For example, the (R)-enantiomer of methadone is a significantly more potent µ-opioid receptor agonist than the (S)-enantiomer. painphysicianjournal.comnih.gov Similarly, studies on the enantiomers of salsolinol (B1200041) showed that the (S)-isomer is a more potent agonist at the µ-opioid receptor than the (R)-isomer. frontiersin.org These differences in potency and efficacy reveal the precise spatial and electronic interactions required for a ligand to bind to and activate the receptor.

A thorough, side-by-side comparison of this compound and (S)-Propiram could serve as a powerful tool to further refine opioid receptor theory. By mapping their differential binding affinities, functional activities (including any biased agonism), and downstream signaling effects, researchers can create more accurate computational models of the ligand-receptor complex. Such studies can uncover subtle but critical features of the receptor's orthosteric binding site, helping to explain how different ligands can produce a wide spectrum of pharmacological effects. elifesciences.org This knowledge is not merely academic; it provides a rational basis for the design of next-generation opioid ligands with superior therapeutic properties.

Q & A

Q. What are the key pharmacological properties of (R)-Propiram that warrant its investigation in opioid receptor studies?

Methodological guidance: Focus on assays such as radioligand binding studies (μ-opioid, κ-opioid receptors) and functional assays (e.g., GTPγS binding for receptor activation). Validate results using enantiomerically pure samples and comparative analyses with (S)-Propiram to isolate stereospecific effects .

Q. How can researchers design in vivo experiments to assess this compound’s analgesic efficacy while minimizing bias?

Use randomized, blinded preclinical trials with appropriate controls (e.g., saline/vehicle, morphine as a positive control). Employ validated pain models (e.g., tail-flick, hot-plate tests) and adhere to NIH guidelines for animal study reporting, including sample size justification and ethical oversight .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices during pharmacokinetic studies?

Prioritize LC-MS/MS for sensitivity and specificity. Validate methods per FDA guidelines (e.g., linearity, precision, recovery). Include metabolite identification workflows (e.g., HRMS) to address potential chiral inversion or biotransformation pathways .

Advanced Research Questions

Q. How can conflicting data on this compound’s abuse liability be resolved across different preclinical models?

Conduct a meta-analysis of existing studies using standardized metrics (e.g., conditioned place preference, self-administration). Account for variables like dose range, species differences, and experimental protocols. Apply Bayesian statistical frameworks to quantify uncertainty and identify consensus patterns .

Q. What strategies are effective for isolating this compound’s enantiomer-specific effects on respiratory depression versus analgesia?

Use in vitro models (e.g., isolated brainstem preparations) to decouple central vs. peripheral effects. Pair electrophysiological recordings (e.g., respiratory rhythm neurons) with behavioral assays. Cross-reference findings with molecular docking simulations to map receptor interaction differences .

Q. How should researchers address discrepancies in reported binding affinities of this compound across published studies?

Replicate experiments under harmonized conditions (buffer pH, temperature, receptor preparation methods). Perform statistical equivalence testing and publish raw datasets in repositories like Dryad or Figshare with detailed metadata to enable reproducibility audits .

Q. What integrative approaches are recommended for studying this compound’s off-target effects in complex biological systems?

Combine transcriptomics (RNA-seq of dorsal root ganglia) and proteomics (phosphoproteome profiling) with behavioral phenotyping. Use pathway enrichment tools (e.g., STRING, KEGG) to identify non-opioid targets. Validate candidates via CRISPR/Cas9 knockouts or pharmacological inhibition .

Methodological and Ethical Considerations

What frameworks ensure rigorous formulation of research questions for this compound studies?

Apply the PICO framework (Population: animal/cell models; Intervention: dose/route; Comparison: inactive enantiomer/other opioids; Outcome: analgesia/addiction metrics) and FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. How can researchers balance open-data mandates with privacy concerns when sharing this compound clinical trial data?

De-identify datasets using anonymization techniques (e.g., k-anonymity) and deposit in controlled-access repositories (e.g., EudraCT). Include data use agreements aligned with GDPR or HIPAA, as applicable .

Q. What steps mitigate bias in meta-analyses of this compound’s therapeutic index?

Register protocols prospectively (e.g., PROSPERO), assess publication bias via funnel plots, and use GRADE criteria to evaluate evidence quality. Disclose conflicts of interest and funding sources transparently .

Data Presentation and Reproducibility

Q. How should tables summarizing this compound’s receptor affinity data be structured to meet journal standards?

Format tables in Word with Roman numerals, clear headers (e.g., Receptor Subtype, IC50, Hill Slope), and footnotes explaining abbreviations. Ensure raw data files (e.g., .csv) are submitted as supplementary material .

Q. What validation steps are critical when reporting this compound’s chiral purity in synthetic protocols?

Include chiral HPLC chromatograms with baseline separation (resolution >1.5) and polarimetry data. Provide NMR assignments (e.g., NOESY for spatial configuration) and compare with reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.